REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[CH:13][N:12]=[C:11]2[CH3:15])=[CH:6][CH:5]=1.[OH-].[Na+]>CO.O>[CH3:15][C:11]1[N:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:16])=[O:2])=[CH:5][CH:6]=2)[CH:14]=[CH:13][N:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)N1C(=NC=C1)C)=O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction at rt for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Quench with careful dropwise addition of conc. HCl (2.2 mL) over 5 min to a final pH of 1-2
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
Wash the suspension with EtOAc (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the aqueous layer to a solid
|
Type
|
CUSTOM
|
Details
|
further dry in vacuo under P2O5
|
Type
|
CUSTOM
|
Details
|
to remove all moisture
|
Type
|
CUSTOM
|
Details
|
Triturate the solid in MeOH
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove inorganic salts
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
CUSTOM
|
Details
|
triturate the residue in EtOAc/hexane
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washing with hexane
|
Type
|
CUSTOM
|
Details
|
stir/sonicate
|
Type
|
FILTRATION
|
Details
|
Syringe filter the suspension
|
Type
|
CUSTOM
|
Details
|
to remove inorganics solids
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic to a solid residue
|
Type
|
CUSTOM
|
Details
|
Triturate the organic residue in EtOAc/hexane
|
Type
|
CUSTOM
|
Details
|
filter/dry the solid
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=CN1)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |